N-Methyldiethanolamine-13C,d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyldiethanolamine-13C,d3 Hydrochloride is an isotopically labelled salt form of N-Methyldiethanolamine . It is used as a reagent in the synthesis of broad-spectrum antimicrobial polycarbonate hydrogels with fast degradability . It is also used as a reagent in the synthesis of dihydroxy quaternary ammonium salts with long chain alkyl bromides that can exhibit antibacterial and antifungal activity .

Synthesis Analysis

N-Methyldiethanolamine-13C,d3 Hydrochloride is used as a reagent in the synthesis of broad-spectrum antimicrobial polycarbonate hydrogels with fast degradability . It is also used as a reagent in the synthesis of dihydroxy quaternary ammonium salts with long chain alkyl bromides .Molecular Structure Analysis

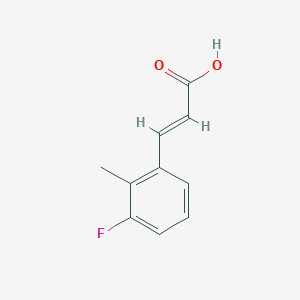

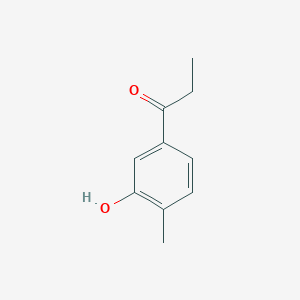

The linear formula for N-Methyldiethanolamine-13C,d3 Hydrochloride is 13CD3N(CH2CH2OH)2 . The molecular weight is 123.17 .Chemical Reactions Analysis

N-Methyldiethanolamine-13C,d3 Hydrochloride is used in the synthesis of broad-spectrum antimicrobial polycarbonate hydrogels . It is also used in the synthesis of dihydroxy quaternary ammonium salts with long chain alkyl bromides .Physical And Chemical Properties Analysis

N-Methyldiethanolamine-13C,d3 Hydrochloride has a molecular weight of 123.17 . It is a liquid with a density of 1.072 g/mL at 25 °C . The boiling point is 246-248 °C (lit.) .科学的研究の応用

Synthesis of High-Nuclearity Metal Clusters

N-Methyldiethanolamine (mdaH2) is utilized in synthesizing high-nuclearity homometallic iron and nickel clusters, Fe22 and Ni24. These clusters are notable for being the highest and second-highest homometallic clusters for these metals and possess unique ground states (Foguet-Albiol, Abboud, & Christou, 2005).

Solvent Properties in Gas Processing

Aqueous solutions of N-methyldiethanolamine (MDEA) have been studied for their viscosity, density, and surface tension. These properties are particularly relevant in industrial processes for acid gas removal in natural gas, petroleum, and chemical industries (Teng, Maham, Hepler, & Mather, 1994); (Rinker, Oelschlager, Colussi, Henry, & Sandall, 1994).

CO2 Capture and Amine Regeneration

MDEA-based solutions are significant in CO2 capture, offering high absorption and regeneration efficiencies. These solutions' performance in capturing CO2 and their behavior under various conditions have been extensively explored (Barzagli, Mani, & Peruzzini, 2010); (Ahmad, Lin, Xiaoxiao, Xu, & Xu, 2021).

Preparation and Chemical Properties

Research on N-methyldiethanolamine includes studies on its optimal preparation conditions and its conversion into other compounds. This includes investigations into its chemical properties and reactions under various conditions (Abrams, Barker, Jones, Vallender, & Woodward, 1949); (Jou, Carroll, Mather, & Otto, 1996).

Role in Natural Gas Sweetening

N-methyldiethanolamine plays a crucial role in natural gas sweetening units. Its efficiency and quality degradation in absorbing H2S/CO2, leading to corrosion and foaming, have been examined (Pal, Abukashabeh, Al-Asheh, & Banat, 2015).

Dissociation and Diffusion Properties

The dissociation constant of N-methyldiethanolamine in aqueous solutions and its diffusion properties, especially in relation to gases like nitrous oxide, have been a subject of study. These properties are essential in understanding its behavior in various industrial applications (Pérez-Salado Kamps & Maurer, 1996); (Rinker, Russell, Tamimi, & Sandall, 1995).

Development of Molecular Sieves

N-methyldiethanolamine has been used as a multifunctional structure-directing agent in the synthesis of molecular sieves, demonstrating its versatility in materials science (Wang, Tian, Fan, Yang, Gao, Qiao, Wang, & Liu, 2015).

Applications in Organometallic Chemistry

Its role extends to organometallic chemistry, where it is used in the study of NMR chemical shifts of common impurities in deuterated solvents, highlighting its significance in analytical chemistry (Fulmer, Miller, Sherden, Gottlieb, Nudelman, Stoltz, Bercaw, & Goldberg, 2010).

CO2 Absorption Kinetics

Studies on the kinetics of CO2 absorption into blends containing N-methyldiethanolamine are critical for understanding its efficiency in industrial CO2 capture processes (Sun, Wen, Zhao, Zhao, Li, Li, & Zhang, 2017).

特性

CAS番号 |

1781841-60-8 |

|---|---|

製品名 |

N-Methyldiethanolamine-13C,d3 Hydrochloride |

分子式 |

C₄¹³CH₁₀D₃NO₂·HCl |

分子量 |

123.173646 |

同義語 |

2,2’-(Methylimino)bis[ethanol]-13C,d3 Hydrochloride; 2,2’-(Methylimino)diethanol-13C,d3 Hydrochloride; 2-[(2-Hydroxyethyl)(methyl)amino]ethanol-13C,d3 Hydrochloride; N,N-Bis(2-hydroxyethyl)methylamine-13C,d3 Hydrochloride; N,N-Di(2-hydroxyethyl)-N-me |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)

![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)